molecular formula C10H19N B13588233 2-Cycloheptylcyclopropan-1-amine

2-Cycloheptylcyclopropan-1-amine

Cat. No.: B13588233
M. Wt: 153.26 g/mol
InChI Key: OOSWSKJQHCSTAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cycloheptylcyclopropan-1-amine is an organic compound with the molecular formula C10H19N. It consists of a cycloheptyl group attached to a cyclopropane ring, which is further bonded to an amine group. This compound is part of the broader class of cycloalkanes, which are known for their ring structures and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylcyclopropan-1-amine typically involves the nucleophilic substitution of a cyclopropyl halide with a cycloheptylamine. This reaction can be carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, making it a stronger nucleophile. The reaction is usually conducted in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic attack on the cyclopropyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines with various alkyl groups.

Scientific Research Applications

2-Cycloheptylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Cycloheptylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. For example, in biological systems, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.

    Cycloheptylamine: Contains a cycloheptyl group attached to an amine group.

    Cyclopropylcyclohexylamine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

2-Cycloheptylcyclopropan-1-amine is unique due to the combination of the cycloheptyl and cyclopropane rings, which imparts distinct steric and electronic properties. This unique structure can influence its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-cycloheptylcyclopropan-1-amine

InChI

InChI=1S/C10H19N/c11-10-7-9(10)8-5-3-1-2-4-6-8/h8-10H,1-7,11H2

InChI Key

OOSWSKJQHCSTAR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.